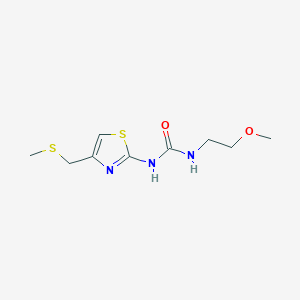
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea is an organic compound that belongs to the class of ureas. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxyethyl and methylthio groups adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea typically involves the reaction of 2-methoxyethylamine with 4-((methylthio)methyl)thiazol-2-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea involves its interaction with specific molecular targets. The thiazole ring and urea moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-(2-Methoxyethyl)-3-(4-methylthiazol-2-yl)urea: Lacks the methylthio group.
1-(2-Methoxyethyl)-3-(4-((methylsulfinyl)methyl)thiazol-2-yl)urea: Contains a sulfoxide group instead of a methylthio group.
1-(2-Methoxyethyl)-3-(4-((methylsulfonyl)methyl)thiazol-2-yl)urea: Contains a sulfone group instead of a methylthio group.
Uniqueness
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea is unique due to the presence of both the methoxyethyl and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
Overview
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea is an organic compound that belongs to the class of ureas, characterized by the presence of a thiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The chemical structure of this compound includes:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Methoxyethyl Group : Contributes to solubility and reactivity.
- Methylthio Group : Enhances biological activity through potential interactions with biological targets.
Synthesis
The synthesis typically involves the reaction of 2-methoxyethylamine with 4-((methylthio)methyl)thiazol-2-yl isocyanate, conducted under controlled conditions to optimize yield and purity. The reaction is commonly performed in solvents like dichloromethane or tetrahydrofuran.
Antimicrobial Properties
Research has indicated that compounds similar to this compound have significant antimicrobial activity. For example, thiazole derivatives have been shown to exhibit efficacy against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural components .
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is hypothesized to involve interaction with specific enzymes or receptors, which could modulate their activity. Such interactions are critical in the development of anticancer agents, as they can lead to the induction of apoptosis in malignant cells .
The proposed mechanism of action involves:
- Enzyme Inhibition : The thiazole and urea moieties may interact with key enzymes involved in cellular signaling pathways.
- Receptor Modulation : Potential binding to receptors that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the biological effects of thiazole derivatives:
- Antimicrobial Study : A study on related thiazole compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising antimicrobial profile .
- Cancer Cell Line Testing : Research involving cancer cell lines showed that thiazole derivatives could induce cell cycle arrest and apoptosis, supporting further investigation into their therapeutic potential .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Methoxyethyl)-3-(4-methylthiazol-2-yl)urea | Lacks methylthio group | Moderate antimicrobial activity |
| 1-(2-Methoxyethyl)-3-(4-sulfonylmethyl)thiazol-2-ylurea | Contains sulfonyl instead of methylthio | Enhanced anticancer activity |
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S2/c1-14-4-3-10-8(13)12-9-11-7(5-15-2)6-16-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLPWRABXBLGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)CSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














